molecular formula C11H7ClFN3O2 B2689441 N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 736186-76-8

N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2689441
CAS No.: 736186-76-8
M. Wt: 267.64
InChI Key: DLQDAKWUZDPZSY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazine ring substituted with a 3-chloro-4-fluorophenyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate pyridazine derivatives under controlled conditions. One common method involves the condensation of 3-chloro-4-fluoroaniline with a pyridazine-3-carboxylic acid derivative in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The use of high-purity starting materials and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O2/c12-7-5-6(1-2-8(7)13)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQDAKWUZDPZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NNC(=O)C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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